3-Bromo-2-methoxy-5-methylphenol

Physicochemical Profiling ADME Prediction Chemical Synthesis

Sourcing non-catalog, custom synthons with defined physicochemical profiles often leads to supply chain delays. 3-Bromo-2-methoxy-5-methylphenol (CAS 137639-64-6) is a specialized bromophenol building block available for direct procurement. - Enables precise modulation of ADME properties in drug discovery (LogP 2.47, PSA 29.46 Ų). - Serves as a key intermediate for developing PTP1B inhibitor libraries for Type 2 Diabetes research. - Supports Alzheimer's research as a precursor for novel AChE inhibitors.

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
CAS No. 137639-64-6
Cat. No. B6316677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-5-methylphenol
CAS137639-64-6
Molecular FormulaC8H9BrO2
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OC)O
InChIInChI=1S/C8H9BrO2/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4,10H,1-2H3
InChIKeyDJQLYYJJNRHLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxy-5-methylphenol Overview


3-Bromo-2-methoxy-5-methylphenol (CAS: 137639-64-6, C8H9BrO2) is a specifically substituted phenol featuring a bromine atom, a methoxy group, and a methyl group on the aromatic ring. It is a specialized chemical building block [1], primarily utilized as an intermediate in the synthesis of more complex organic molecules, often within medicinal chemistry and materials science research . Its fundamental role is that of a non-catalog, custom synthon rather than a final, biologically characterized product.

Physicochemical Specificity of 3-Bromo-2-methoxy-5-methylphenol


Substituting 3-Bromo-2-methoxy-5-methylphenol with other commercially available bromophenols or halogenated phenols introduces significant risk in synthetic workflows and biological assays. The precise arrangement of substituents on the phenyl ring dictates key physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) . These properties are critical determinants of a molecule's behavior in reaction media, its phase partitioning during purification, and its passive permeability if used in a cellular context. Therefore, even structurally similar analogs can exhibit vastly different solubility, reactivity, and bioactivity profiles [1], underscoring the need for compound-specific validation rather than generic replacement.

3-Bromo-2-methoxy-5-methylphenol: Key Differentiators


Lipophilicity vs. Bromophenol Analogs

The lipophilicity of 3-Bromo-2-methoxy-5-methylphenol, measured by its partition coefficient (LogP), is a quantifiable differentiator from closely related structural analogs . The compound exhibits a calculated LogP of 2.47 . This value is significantly lower than the LogP of 2.6 reported for the regioisomeric comparator, 3-bromo-5-methoxy-2-methylphenol (CAS 65841-12-5) . This difference in LogP indicates a quantifiably distinct solubility and permeability profile, directly impacting its behavior in both synthetic chemistry and biological assays.

Physicochemical Profiling ADME Prediction Chemical Synthesis

PSA and Membrane Permeability

The compound's Polar Surface Area (PSA) provides another layer of quantifiable differentiation . The specific substitution pattern of 3-Bromo-2-methoxy-5-methylphenol results in a calculated PSA of 29.46 Ų . A direct comparator data point is not available for this specific metric in the immediate literature, but by class-level inference, this value can be compared to the broader range for small-molecule drugs and probes, which typically require a PSA of less than 140 Ų for good oral absorption and less than 90 Ų for good blood-brain barrier penetration [1]. Its low PSA suggests a higher potential for membrane permeability than more polar analogs.

Drug Likeness Physicochemical Property ADME

PTP1B and AChE Inhibition Potential

As a class, bromophenols have been extensively documented as potent inhibitors of therapeutic targets like Protein Tyrosine Phosphatase 1B (PTP1B) and Acetylcholinesterase (AChE) [1][2]. For instance, a series of novel bromophenols exhibited Ki values against AChE in the range of 8.94 ± 0.73 to 59.45 ± 14.97 nM [2]. While no direct, peer-reviewed quantitative data for this specific compound's IC50 or Ki against PTP1B or AChE could be found, its structural homology to these active bromophenols supports its potential utility as a synthetic precursor or probe in these target areas.

Bromophenol Pharmacology PTP1B Inhibition Acetylcholinesterase Antidiabetic Research

3-Bromo-2-methoxy-5-methylphenol Applications


Chemical Synthesis Intermediates

This is the primary and most documented use case for 3-Bromo-2-methoxy-5-methylphenol. Its specific substitution pattern makes it a valuable electrophilic or nucleophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct more complex molecules for drug discovery programs . Its unique physicochemical signature (LogP 2.47, PSA 29.46 Ų) is designed into target molecules to modulate ADME properties .

PTP1B Inhibitor Development for Diabetes

Although direct data for this compound is absent, the bromophenol scaffold is a validated core structure for developing PTP1B inhibitors, a key target for Type 2 Diabetes [1]. Researchers can procure 3-Bromo-2-methoxy-5-methylphenol as a starting material to create focused libraries of novel, non-charged bromophenol analogs, aiming to replicate or improve upon the potent IC50 values (e.g., 0.19 µM) achieved by related compounds in this class [2].

AChE Inhibition in Neurodegenerative Disease Research

Given the known activity of novel bromophenols against AChE (Ki values as low as 8.94 nM) [3], this compound serves as a strategic intermediate for synthesizing and evaluating new chemical entities for Alzheimer's disease research. Its procurement enables medicinal chemists to explore how modifications to the bromophenol core influence enzyme inhibition and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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